molecular formula C15H25N5O2S2 B2997952 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 886940-77-8

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No. B2997952
M. Wt: 371.52
InChI Key: FHBLCIQQHJFIMU-UHFFFAOYSA-N
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Description

The compound “2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. It contains several functional groups including a ureido group, a thiadiazol group, a thio group, and an acetamide group. The presence of a tert-butyl group indicates that it might be a derivative of a larger class of compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or addition reactions . For example, the tert-butyl group could potentially be introduced through a reaction with a tert-butylating agent .


Chemical Reactions Analysis

The compound likely undergoes a variety of chemical reactions. The presence of a ureido group suggests it might participate in reactions involving the breaking or forming of amide bonds . The thiadiazol and thio groups might be involved in redox reactions or reactions with electrophiles .

Scientific Research Applications

Anticancer Activity and Pharmacological Evaluation

Research on thiadiazole derivatives, including those structurally related to "2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide," demonstrates significant potential in anticancer activity. For instance, a study on the synthesis, anticancer activity, and ADMET studies of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives revealed certain compounds displaying marked activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with compound 4 showing the most significant activity (Karakuş et al., 2018). Another study highlighted the synthesis, molecular modeling, and anticancer screening of some new imidazothiadiazole analogs, demonstrating powerful cytotoxic results against breast cancer cell lines (Abu-Melha, 2021).

Synthesis and Evaluation of Structural Analogs

The exploration of thiadiazole derivatives extends into their synthesis and evaluation for various biological activities. A notable study on the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors showcases the development of potent inhibitors for cancer treatment, underscoring the importance of structural analogs in medicinal chemistry (Shukla et al., 2012).

Broad Spectrum of Biological Activities

Thiadiazole derivatives have been explored for a range of biological activities beyond anticancer potential. For instance, studies have reported on their mosquito-larvicidal and antibacterial properties, demonstrating the versatility of these compounds in addressing various health concerns (Castelino et al., 2014). Additionally, research into N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has highlighted their insecticidal activities, offering insights into potential agricultural applications (Wang et al., 2011).

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,16,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLCIQQHJFIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

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